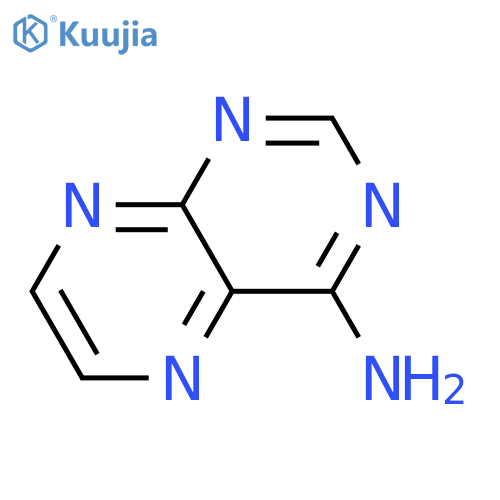Cas no 6973-01-9 (4-Pteridinamine)

4-Pteridinamine structure
4-Pteridinamine 化学的及び物理的性質
名前と識別子
-
- 4-Pteridinamine
- 4-Aminopteridine; BRN 0131978; Pteridin-4-ylamin; 4-Pteridinamine; AC1L31CU; 4-Amino-pteridin; Pteridine, 4-amino-; 4-aminopteridine; AC1Q4W4Z; 4-Pteridinamine (9CI); pteridin-4-ylamine; 4-Aminopteridin;
- DTXSID20220026
- 6973-01-9
- SCHEMBL2007375
- 5-26-17-00224 (Beilstein Handbook Reference)
- NCIOpen2_000004
- pteridin-4-ylamine
- AKOS005207176
- C6H5N5
- NSC-62507
- pteridin-4-amine
- BRN 0131978
- 7O09I8IZT4
- NSC62507
- VFATYAVSACUHHG-UHFFFAOYSA-N
- 4-Pteridinamine (9CI)
- Pteridine, 4-amino-
- 4-Aminopteridine
- UNII-7O09I8IZT4
- NSC 62507
- FT-0760746
-
- インチ: InChI=1S/C6H5N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H,(H2,7,9,10,11)
- InChIKey: VFATYAVSACUHHG-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C2C(=N1)C(=NC=N2)N
計算された属性
- せいみつぶんしりょう: 147.05465
- どういたいしつりょう: 147.054
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 77.6A^2
じっけんとくせい
- 密度みつど: 1.3913 (rough estimate)
- ゆうかいてん: 305°C
- ふってん: 257.23°C (rough estimate)
- フラッシュポイント: 198.7°C
- 屈折率: 1.7000 (estimate)
- PSA: 77.58
4-Pteridinamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042491-5g |
Pteridin-4-amine |
6973-01-9 | 97% | 5g |
$1704.48 | 2023-09-01 | |
| Chemenu | CM524214-250mg |
Pteridin-4-amine |
6973-01-9 | 97% | 250mg |
$534 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740991-250mg |
Pteridin-4-amine |
6973-01-9 | 98% | 250mg |
¥5045.00 | 2024-05-03 | |
| Alichem | A449042491-25g |
Pteridin-4-amine |
6973-01-9 | 97% | 25g |
$4330.88 | 2023-09-01 | |
| Alichem | A449042491-10g |
Pteridin-4-amine |
6973-01-9 | 97% | 10g |
$2629.08 | 2023-09-01 |
4-Pteridinamine 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
6973-01-9 (4-Pteridinamine) 関連製品
- 1127-93-1(Pteridine-2,4-diamine)
- 71660-29-2(7H-Purin-6-amine (9CI))
- 73-24-5(Adenine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
